molecular formula C15H16ClN3O3 B15274004 ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate

ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate

Cat. No.: B15274004
M. Wt: 321.76 g/mol
InChI Key: YQHWSMFMFXMOAC-NBVRZTHBSA-N
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Description

Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylpyrazol ring, and a hydroxyiminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with ethyl oxalate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate can be compared with similar compounds such as:

    Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-oxoacetate: Differing by the presence of an oxo group instead of a hydroxyimino group.

    Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-aminoacetate: Differing by the presence of an amino group instead of a hydroxyimino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate

InChI

InChI=1S/C15H16ClN3O3/c1-4-22-15(20)14(18-21)13-9(2)17-19(10(13)3)12-7-5-6-11(16)8-12/h5-8,21H,4H2,1-3H3/b18-14+

InChI Key

YQHWSMFMFXMOAC-NBVRZTHBSA-N

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C2=CC(=CC=C2)Cl)C

Canonical SMILES

CCOC(=O)C(=NO)C1=C(N(N=C1C)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

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